molecular formula C7H12N2 B3349179 4-Methyl-1-piperidinecarbonitrile CAS No. 20696-86-0

4-Methyl-1-piperidinecarbonitrile

Cat. No.: B3349179
CAS No.: 20696-86-0
M. Wt: 124.18 g/mol
InChI Key: KUPICCWIGKOYDJ-UHFFFAOYSA-N
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Description

4-Methyl-1-piperidinecarbonitrile is a valuable nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring a piperidine ring substituted with a methyl group and a carbonitrile functional group, makes it a versatile precursor for the development of more complex molecules. Piperidine derivatives are of significant interest in drug discovery and materials science. For instance, aminomethyl-substituted piperidines are recognized as valuable raw materials and intermediates for preparing pharmaceuticals and agricultural chemicals, exhibiting a wide range of biological effects including analgesic, antihypertensive, and antibacterial activities . The carbonitrile group offers a reactive site for further chemical transformations, allowing researchers to access diverse compound libraries for biological screening . This compound is particularly useful for constructing fused heterocyclic ring systems, which are core scaffolds in many drug-like molecules . As a reagent, this compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

4-methylpiperidine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7-2-4-9(6-8)5-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPICCWIGKOYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540968
Record name 4-Methylpiperidine-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20696-86-0
Record name 4-Methylpiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Solubility Profile of 4-Methyl-1-piperidinecarbonitrile: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth technical exploration of the solubility of 4-Methyl-1-piperidinecarbonitrile, a heterocyclic compound of significant interest. In the absence of extensive empirical data, this document synthesizes theoretical principles, predictive modeling insights, and established experimental methodologies to offer a comprehensive solubility profile. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted piperidine derivative featuring a nitrile functional group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The methyl group can influence lipophilicity and metabolic stability, while the nitrile group can act as a key pharmacophore or a synthetic handle for further molecular elaboration.

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and processability. For synthetic chemists, appropriate solvent selection is crucial for reaction efficiency, yield, and purity. In the realm of drug development, solubility directly impacts formulation strategies, bioavailability, and the overall therapeutic efficacy of a potential drug candidate. A clear understanding of its behavior in different solvent environments is therefore not merely academic but a practical necessity for advancing research and development.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational, albeit simplified, guide. This principle is rooted in the polarity and hydrogen bonding capabilities of the molecules involved.

Molecular Structure and Polarity of this compound:

The structure of this compound, with its tertiary amine within the piperidine ring, a lipophilic methyl group, and a polar nitrile group, results in a molecule with moderate polarity. The lone pair of electrons on the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. The nitrile group also contributes to the molecule's polarity and can participate in dipole-dipole interactions.

Figure 1: Chemical structure of this compound.

Predictive Solubility Analysis

In the absence of publicly available experimental solubility data for this compound, computational models serve as powerful tools for estimation. Methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) provide robust predictions based on molecular structure and quantum chemical calculations.[1][2]

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[3][4] UNIFAC is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[2] The following table presents estimated solubility data derived from an analysis of these predictive models and the physicochemical properties of the compound.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Expected SolubilityRationale
Polar Protic Solvents
Methanol32.7HighCan act as a hydrogen bond donor to the piperidine nitrogen and nitrile group. Similar polarity.
Ethanol24.5HighSimilar to methanol, with slightly lower polarity potentially reducing solubility marginally.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7Very HighHighly polar aprotic solvent capable of strong dipole-dipole interactions.
Acetone20.7Moderate to HighGood balance of polarity to interact with the nitrile group, while the alkyl backbone is compatible with the piperidine ring.
Acetonitrile37.5Moderate to HighThe nitrile group in acetonitrile can interact favorably with the nitrile group of the solute.
Ethyl Acetate6.0ModerateLower polarity may limit the dissolution of the polar functionalities.
Nonpolar Solvents
Dichloromethane (DCM)9.1ModerateCan dissolve moderately polar compounds.
Toluene2.4LowThe nonpolar aromatic nature of toluene is a poor match for the polar groups of the solute.
Hexane1.9Very LowHighly nonpolar, making it a poor solvent for this moderately polar compound.

Discussion of Expected Solubility Trends:

Based on the molecular structure, this compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol and ethanol. The ability of protic solvents to engage in hydrogen bonding with the nitrogen atoms of the piperidine and nitrile groups is a significant factor. In polar aprotic solvents, strong dipole-dipole interactions will be the primary driver of solvation.

Solubility is anticipated to decrease as the solvent polarity decreases. Nonpolar solvents like toluene and hexane are predicted to be poor solvents due to the unfavorable energetics of disrupting the solute's crystal lattice and the weak solute-solvent interactions.

Experimental Determination of Solubility: A Standard Protocol

For definitive solubility data, experimental determination is essential. The following is a generalized protocol for the isothermal equilibrium solubility method, a widely accepted technique.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

Solubility_Determination_Workflow cluster_Preparation 1. Preparation cluster_Equilibration 2. Equilibration cluster_Sampling 3. Sampling & Filtration cluster_Analysis 4. Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Quantify by HPLC E->F G Final Solubility Data F->G Calculate Solubility (mg/mL or mol/L)

Figure 2: Standard workflow for the experimental determination of solubility.

Conclusion

While experimental data for the solubility of this compound in organic solvents remains to be systematically published, a robust understanding of its likely behavior can be established through the application of fundamental chemical principles and predictive modeling. This guide has provided a comprehensive overview, from the theoretical underpinnings of solubility to a practical, standardized protocol for its empirical determination. The presented information is intended to empower researchers to make strategic decisions regarding solvent selection, thereby accelerating progress in their synthetic and developmental endeavors.

References

  • Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099.
  • Klamt, A. (1995). Conductor-like screening model for real solvents: a new approach to the quantitative calculation of solvation phenomena. The Journal of Physical Chemistry, 99(7), 2224-2235.

Sources

The Piperidinecarbonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidinecarbonitrile core is a prominent structural motif in contemporary medicinal chemistry, valued for its conformational flexibility and the unique electronic properties of the nitrile group. This guide provides a comprehensive technical overview of the applications of piperidinecarbonitrile derivatives across various therapeutic areas. We will delve into the causality behind the design and synthesis of these compounds, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics leveraging this versatile scaffold.

Introduction: The Strategic Value of the Piperidinecarbonitrile Moiety

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] When functionalized with a carbonitrile (-C≡N) group, the resulting piperidinecarbonitrile scaffold gains a unique set of characteristics that medicinal chemists have adeptly exploited.

The nitrile group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl and hydroxyl groups.[2] Its linear geometry and electronic properties can lead to potent and selective interactions with biological targets.[2] The combination of the conformationally mobile piperidine ring and the electronically distinct nitrile group creates a powerful pharmacophore for modulating the activity of a wide range of biological targets, from enzymes to receptors.

This guide will explore the successful application of this scaffold in several key therapeutic areas, with a particular focus on kinase inhibition, central nervous system (CNS) disorders, and emerging applications in other disease contexts.

Therapeutic Applications of Piperidinecarbonitrile Derivatives

The piperidinecarbonitrile motif has been successfully incorporated into a number of approved drugs and clinical candidates, demonstrating its broad therapeutic potential.

Kinase Inhibition: A Cornerstone Application

A significant number of kinase inhibitors feature the piperidinecarbonitrile scaffold, where it often plays a crucial role in binding to the ATP-binding site of the kinase.

The most prominent examples of piperidinecarbonitrile-containing drugs are found in the class of Janus kinase (JAK) inhibitors. These enzymes are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cellular proliferation.[3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[4]

Tofacitinib (Xeljanz®) is a prime example of a successful drug featuring a 3-amino-4-methylpiperidine scaffold with a propanenitrile substituent on the piperidine nitrogen. It is a potent inhibitor of JAK1, JAK2, and JAK3 and is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5]

Structure-Activity Relationship (SAR) Insights:

The development of Tofacitinib and other JAK inhibitors has provided valuable SAR insights:

  • Piperidine Ring Substitution: The stereochemistry and substitution pattern on the piperidine ring are critical for potency and selectivity. In Tofacitinib, the (3R,4R)-configuration of the methyl and amino groups is essential for optimal binding to the JAK active site.[6]

  • Nitrile Group: The cyano group on the side chain of Tofacitinib contributes to its binding affinity and overall physicochemical properties. It occupies a specific pocket within the ATP-binding site.[6]

  • Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core forms key hydrogen bonds with the hinge region of the kinase.[6]

CompoundTarget(s)IC50 (nM)Therapeutic Area
Tofacitinib JAK1, JAK2, JAK3JAK1: 112, JAK2: 20, JAK3: 1.6Autoimmune Diseases
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7Autoimmune Diseases
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera

Data compiled from various sources.

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors like Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib (Piperidinecarbonitrile Derivative) Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes piperidinecarbonitrile derivatives attractive candidates for CNS-active drugs.

While direct examples of approved piperidinecarbonitrile drugs for neurodegenerative diseases are less common, the scaffold is actively being explored. For instance, derivatives are being investigated as BACE1 (Beta-secretase 1) inhibitors for the treatment of Alzheimer's disease. BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[7][8] The nitrile group in these inhibitors can form crucial interactions with the active site of the aspartyl protease.[9]

BACE1_Pathway cluster_APP_processing Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 CTF_beta C99 fragment BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage by γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1_inhibitor Piperidinecarbonitrile BACE1 Inhibitor BACE1_inhibitor->BACE1 Inhibition Synthesis_Workflow start 3-Amino-4-methylpyridine step1 N-Acylation start->step1 step2 Quaternization with Benzyl Bromide step1->step2 step3 Asymmetric Hydrogenation (Rh-catalyst) step2->step3 step4 Reduction of Amide step3->step4 step5 Resolution/Purification step4->step5 end (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine step5->end

Caption: A generalized workflow for the synthesis of a key chiral piperidine intermediate.

Step-by-Step Methodology:

  • N-Acylation: 3-Amino-4-methylpyridine is reacted with an acylating agent (e.g., acetic anhydride) to protect the amino group.

  • Quaternization: The resulting amide is reacted with benzyl bromide to form the corresponding pyridinium salt.

  • Asymmetric Hydrogenation: The pyridinium salt is subjected to asymmetric hydrogenation using a chiral rhodium catalyst to stereoselectively reduce the pyridine ring to a piperidine. This step is crucial for establishing the desired (3R,4R) stereochemistry.

  • Amide Reduction: The amide group is reduced to a secondary amine using a reducing agent like lithium aluminum hydride.

  • Resolution and Purification: The final product is purified, and if necessary, resolved to obtain the enantiomerically pure desired product.

(Note: This is a generalized protocol. Specific reaction conditions, catalysts, and purification methods can be found in the cited literature.) [5][10]

Conclusion and Future Perspectives

The piperidinecarbonitrile scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its success is exemplified by the development of potent and selective kinase inhibitors like Tofacitinib. The unique combination of the piperidine ring's favorable ADME properties and the nitrile group's versatile binding capabilities suggests that this scaffold will continue to be a valuable tool for drug discovery.

Future research will likely focus on:

  • Exploring New Target Classes: Expanding the application of piperidinecarbonitriles to other enzyme families and receptor types.

  • Fine-tuning Selectivity: Developing more selective inhibitors to minimize off-target effects.

  • Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider diversity of piperidinecarbonitrile derivatives.

The continued exploration of the chemical space around the piperidinecarbonitrile core holds great promise for the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with. (n.d.). SciForum.
  • Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine deriv
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
  • Beta Secretase (BACE1) 1SGZ. (2019). Proteopedia, life in 3D.
  • How does a beta-secretase (BACE1) enzyme process amyloid beta precursors?. (2014). Quora.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar.
  • The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li.
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  • Preparation method of tofacitinib. (2018). SciSpace.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
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  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (n.d.). MDPI.
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  • Preparation of functionalized piperidines 4a-j in the presence of [TMBSED][OMs]2.. (n.d.).
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  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights.
  • Quantitative Bioactivity Signatures of Dietary Supplements and N
  • Discovery of GPCR ligands for probing signal transduction p
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Royal Society of Chemistry.
  • Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes | Request PDF. (2025).
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed.
  • Structures of CNS-active drugs with common aryl-alkyl-amine groups... (n.d.).
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).
  • Current Strategies of Antiviral Drug Discovery for COVID-19. (n.d.). PMC.
  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Methyl-1-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-1-piperidinecarbonitrile from 4-methylpiperidine. The protocol is centered on the direct N-cyanation of the secondary amine using cyanogen bromide, a method adapted from the principles of the von Braun reaction.[1][2] This application note is intended for researchers in synthetic chemistry and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines. The significance of piperidine-based structures as foundational elements in numerous active pharmaceutical ingredients (APIs) underscores the importance of reliable synthetic routes to derivatives like this compound.[3]

Introduction and Scientific Principle

This compound is a valuable synthetic intermediate. The introduction of a nitrile group onto the piperidine nitrogen transforms the amine's reactivity, providing a chemical handle for further elaboration into various functional groups essential for building complex molecules in medicinal and agricultural chemistry.[3]

The chosen synthetic strategy is the direct cyanation of the 4-methylpiperidine nitrogen atom. While the classical von Braun reaction typically describes the cleavage of tertiary amines with cyanogen bromide (BrCN) to yield an organocyanamide and an alkyl bromide, the underlying reactivity is directly applicable to the N-cyanation of secondary amines.[2][4][5] In this context, the secondary amine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by the loss of a proton to yield the stable N-cyano product.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the electrophilic carbon of cyanogen bromide. This displaces the bromide ion, forming a transient N-cyano-4-methylpiperidinium bromide intermediate.

  • Deprotonation: A base, typically a second equivalent of the starting 4-methylpiperidine or an added non-nucleophilic base, abstracts the proton from the positively charged nitrogen. This neutralizes the intermediate, yielding the final product, this compound, and the hydrobromide salt of the base.

Reaction_Mechanism Figure 1: Reaction Mechanism for N-Cyanation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4MP 4-Methylpiperidine BrCN Cyanogen Bromide (Br-C≡N) Intermediate N-Cyano-4-methylpiperidinium bromide BrCN->Intermediate Product This compound Intermediate->Product Deprotonation Byproduct 4-Methylpiperidine HBr Base Base Base->Product Base->Byproduct

Figure 1: Reaction Mechanism for N-Cyanation

Critical Safety Considerations

THIS PROTOCOL INVOLVES EXTREMELY HAZARDOUS MATERIALS. A THOROUGH RISK ASSESSMENT MUST BE COMPLETED PRIOR TO COMMENCING ANY WORK.

  • Cyanogen Bromide (BrCN): This is a highly toxic, corrosive, and moisture-sensitive solid.[6] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] Upon contact with water, moisture, or acids, it rapidly decomposes to release highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8][9] All manipulations must be performed in a certified chemical fume hood with excellent ventilation.[6][10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, impermeable gloves (e.g., nitrile rubber).[7][10] An emergency shower and eyewash station must be immediately accessible.[7][11]

  • 4-Methylpiperidine: This is a highly flammable and corrosive liquid.[12][13] It can cause severe skin burns and eye damage.[14] Inhalation may lead to corrosive injuries to the respiratory tract.[14] Handle in a fume hood away from ignition sources.[13]

  • Waste Disposal: All cyanide-containing waste is classified as acutely hazardous (P-listed waste).[15][16] It must be collected in a designated, labeled, and sealed container for hazardous waste disposal.[15][16] Do not mix cyanide waste with acidic waste streams. Contaminated labware must be decontaminated with a bleach solution before cleaning.[11]

Experimental Protocol

This protocol details the synthesis of this compound on a 50 mmol scale.

Materials and Equipment
Reagents & Solvents Equipment
4-Methylpiperidine (≥98%)250 mL three-neck round-bottom flask
Cyanogen Bromide (≥97%)Magnetic stirrer and stir bar
Diethyl ether (anhydrous)Septa and nitrogen/argon inlet
Sodium bicarbonate (sat. aq. solution)Dropping funnel or syringe pump
Brine (sat. aq. NaCl solution)Ice-water bath
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Standard glassware for workup
Vacuum distillation apparatus (optional)
TLC plates (silica gel)
Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Cyanogen Bromide105.925.30 g50.01.0
4-Methylpiperidine99.1710.4 g (12.0 mL)105.02.1
Diethyl ether-100 mL--

Rationale for Stoichiometry: 4-Methylpiperidine is used in excess (2.1 equivalents). One equivalent acts as the nucleophile, while the additional 1.1 equivalents serve as the base to neutralize the HBr generated during the reaction, preventing the formation of the unreactive piperidinium hydrobromide salt.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is flame-dried or oven-dried to remove all moisture. Place the flask under a positive pressure of inert gas.

  • Reagent Preparation: In the fume hood, dissolve 4-methylpiperidine (10.4 g, 105.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the reaction flask via cannula or syringe.

  • Cyanogen Bromide Addition: Carefully weigh cyanogen bromide (5.30 g, 50.0 mmol) in the fume hood. Dissolve it in 50 mL of anhydrous diethyl ether and load this solution into the dropping funnel.

    • Experimental Insight: Cyanogen bromide is a volatile solid. Handle it swiftly and with care to minimize sublimation and inhalation risk. Preparing a solution in the addition funnel minimizes handling of the solid.

  • Reaction Execution: Cool the stirred solution of 4-methylpiperidine in the flask to 0 °C using an ice-water bath. Begin the dropwise addition of the cyanogen bromide solution over a period of approximately 60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (4-methylpiperidine hydrobromide) will form during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-methylpiperidine starting material (visualized with ninhydrin or permanganate stain) indicates completion.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Causality Note: This step dissolves the 4-methylpiperidine hydrobromide salt and separates it from the ether layer containing the product.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 50 mL of brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Expected Results

The final product should be a clear, colorless to pale yellow oil. The identity and purity should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the methyl group and the piperidine ring protons.

  • ¹³C NMR: The nitrile carbon (C≡N) will have a distinct chemical shift around 118-122 ppm.

  • IR Spectroscopy: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Expected Yield: 75-85%

Process Workflow

The entire experimental process can be visualized as a sequential workflow.

Workflow Figure 2: Experimental Workflow start Start: Reagents & Glassware setup Assemble & Dry Apparatus (Inert Atmosphere) start->setup charge_amine Charge Flask with 4-Methylpiperidine in Ether setup->charge_amine cool Cool to 0 °C charge_amine->cool add_brcn Slowly Add BrCN Solution (T < 5 °C) cool->add_brcn react Stir at Room Temperature (2-3 hours) add_brcn->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Quench with Water) monitor->workup Reaction Complete extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Purify Crude Product (Vacuum Distillation or Chromatography) concentrate->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Figure 2: Experimental Workflow

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Northern Arizona University. Cyanogen Bromide - Standard Operating Procedure. URL: [Link]

  • Penta. (2021). Safety Data Sheet: Cyanogen bromide. URL: [Link]

  • Wikipedia. von Braun reaction. URL: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide. URL: [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. URL: [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. URL: [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. URL: [Link]

  • United Chemical. (2023). Sodium Cyanide Safety Protection and Emergency Measures. URL: [Link]

  • The University of Tennessee Health Science Center. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. URL: [Link]

  • PubChem. 4-Methylpiperidine. URL: [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. URL: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. URL: [Link]

  • Scribd. Von Braun Degradation Method. URL: [Link]

  • Organic Reactions. The von Braun Cyanogen Bromide Reaction. URL: [Link]

  • ResearchGate. (2011). The von Braun Cyanogen Bromide Reaction. URL: [Link]

  • Haz-Map. 4-Methylpiperidine. URL: [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Methylpiperidine. URL: [Link]

  • Autech Industry. (2024). The Versatility of 4-Methylpiperidine in Chemical Synthesis. URL: [Link]

Sources

Using 4-Methyl-1-piperidinecarbonitrile as a guanidine precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Guanidines using 4-Methyl-1-piperidinecarbonitrile

Abstract

This technical guide details the utilization of This compound (CAS: 14461-86-0) as a versatile electrophilic precursor for the synthesis of substituted guanidines. While often overlooked in favor of thioureas or S-methylisothioureas, N-cyanamides offer a more atom-economical route with fewer volatile byproducts. This document provides validated protocols for Lewis Acid-catalyzed addition and microwave-assisted synthesis, specifically tailored for medicinal chemistry applications targeting GPCRs and ion channels where the 4-methylpiperidine moiety is a privileged pharmacophore.

Introduction & Strategic Rationale

The guanidine functional group (


) is a "superbasic" motif prevalent in therapeutics (e.g., Metformin, Famotidine) due to its ability to form bidentate hydrogen bonds with carboxylates and phosphates in biological targets.

Why this compound? The 4-methylpiperidine scaffold is structurally significant, appearing in numerous sigma receptor ligands, antihistamines, and antipsychotics. Using the N-cyano derivative allows for the direct "installation" of a guanidine cap onto this scaffold in a single step, avoiding the multi-step protection/deprotection sequences required by other reagents.

Key Advantages:

  • Atom Economy: No leaving groups (like MeSH from isothioureas).

  • Safety: Avoids the use of highly toxic cyanogen bromide (BrCN) in the final step (assuming the starting material is purchased).

  • Versatility: Can be converted to guanidines, N-hydroxyguanidines, or ureas depending on the nucleophile.

Mechanistic Principles

The nitrile carbon in N-cyanamides is electrophilic, but its reactivity is tempered by the electron donation from the piperidine nitrogen. To facilitate nucleophilic attack by amines, activation is required.

Activation Strategies:

  • Lewis Acid Activation: Coordination of a metal salt (e.g., Sc(OTf)₃, AlCl₃) to the nitrile nitrogen increases the electrophilicity of the carbon center.

  • Thermal/Microwave: Kinetic energy overcomes the activation barrier, often used in solvent-free conditions.

Figure 1: Lewis Acid Catalyzed Mechanism

G Start This compound Complex Activated Complex (LA Coordinates to Nitrile N) Start->Complex + LA Transition Tetrahedral Intermediate (Amine Attack) Complex->Transition + Amine Product Target Guanidine Transition->Product Proton Transfer - LA LA Lewis Acid (Sc³⁺) LA->Complex Amine Primary Amine (R-NH₂) Amine->Transition

Caption: Activation of the nitrile moiety by Lewis Acid coordination facilitates nucleophilic attack by the amine, yielding the guanidine product.

Experimental Protocols

Protocol A: Scandium(III) Triflate Catalyzed Synthesis (Green Chemistry)

Best for: Acid-sensitive substrates, polar amines, and "green" process requirements.

Rationale: Scandium triflate is a water-tolerant Lewis Acid that activates the cyanamide without hydrolyzing it. This method typically proceeds in aqueous or alcoholic solvents.

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Sc(OTf)₃ (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Water/EtOH (1:1)

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, dissolve this compound (124 mg, 1.0 mmol) in 2 mL of solvent.

  • Catalyst Addition: Add Sc(OTf)₃ (49 mg, 0.1 mmol). Stir for 5 minutes at room temperature to allow coordination.

  • Amine Addition: Add the primary amine (1.2 mmol).

  • Reaction: Heat the mixture to reflux (80°C for MeCN) for 6–12 hours.

    • Monitoring: Check by TLC (System: DCM/MeOH 9:1). The nitrile spot (high Rf) should disappear; the guanidine spot (low Rf, drags on silica) will appear.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in EtOAc and wash with saturated NaHCO₃ (to remove trace acid) and Brine.

    • Note: If the product is very polar, skip aqueous wash and purify directly via Reverse Phase Flash Chromatography (C18, Water/MeCN gradient).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Sterically hindered amines, rapid library generation.

Rationale: High thermal energy overcomes the resonance stabilization of the N-cyano group. Solvent-free conditions maximize concentration and reaction rate.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, combine this compound (1.0 mmol) and the amine (1.5 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat in a microwave reactor at 140°C for 20 minutes (High Absorption setting).

  • Purification:

    • Cool to room temperature.[1] The mixture will likely be a viscous oil or glass.

    • Dissolve in minimal MeOH/DCM.

    • Purify via SCX (Strong Cation Exchange) cartridge:

      • Load sample.[1]

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH₃ in MeOH (releases the guanidine).

Synthesis of N-Hydroxyguanidines (Bioisosteres)

N-Hydroxyguanidines are valuable for their ability to release Nitric Oxide (NO) or chelate metals.

Protocol:

  • Dissolve this compound (1.0 mmol) in Ethanol (3 mL).

  • Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol) and Triethylamine (1.5 mmol).

  • Reflux for 3 hours.

  • Concentrate and crystallize from cold ether/hexanes.

    • Product: N-Hydroxy-4-methylpiperidine-1-carboximidamide.

Quality Control & Data Interpretation

Validating the formation of the guanidine core is critical.

Table 1: Key Spectral Characteristics

TechniqueParameterExpected ObservationNotes
IR Spectroscopy Nitrile StretchDisappearance of peak at ~2200 cm⁻¹The most immediate confirmation of reaction progress.
IR Spectroscopy C=N StretchAppearance of strong band at 1600–1660 cm⁻¹ Characteristic of the guanidine core.
¹³C NMR Guanidine CarbonSignal at 155–160 ppm Distinctly downfield from the starting nitrile (~118 ppm).
¹H NMR NH ProtonsBroad singlet, exchangeable with D₂OChemical shift varies widely (4.0–8.0 ppm) depending on solvent/salt form.
LC-MS m/z[M+H]⁺ = MW of Amine + 124.2The this compound fragment adds 124.18 Da.

Safety & Handling

Hazard Profile:

  • This compound: Harmful if swallowed, inhaled, or in contact with skin.[2] While less prone to rapid hydrolysis than simple cyanide salts, it can release HCN under strong acidic conditions or high heat.

  • Reaction Hazards: Do not mix with strong oxidizing acids.

Engineering Controls:

  • All reactions must be performed in a functioning chemical fume hood.

  • Cyanide Antidote Kit should be available in the facility if working on scales >5g.

  • Waste streams containing this compound should be kept basic (pH > 10) to prevent HCN evolution before disposal into dedicated cyanide waste containers.

References

  • Tsubokura, K., et al. (2014).[1] "Scandium(III) Triflate Catalyzed Guanylation of Amines." Synlett, 25, 1302-1306.[1] Link

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, (iv), 49-87. Link

  • Cunha, S., et al. (2001). "Microwave-assisted synthesis of guanidines." Tetrahedron Letters, 42(19), 3127-3130. Link

  • Manfredini, S., et al. (2000). "N-Hydroxyguanidines: Synthesis and Biological Activities." Current Medicinal Chemistry, 7(4), 405-418. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support: Synthesis of 4-Methyl-1-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CN-4MP-OPT
Topic: Yield Optimization & Troubleshooting for N-Cyanation of 4-Methylpiperidine

Executive Summary: The Yield Bottleneck

User Query: "Why is my yield stuck at ~50% despite using stoichiometric Cyanogen Bromide?"

Technical Diagnosis: The synthesis of 4-Methyl-1-piperidinecarbonitrile via Cyanogen Bromide (BrCN) follows a nucleophilic substitution pathway. The critical yield-limiting factor in standard protocols is the generation of hydrobromic acid (HBr) as a byproduct.

In the absence of an auxiliary base, the HBr generated protonates the remaining unreacted 4-methylpiperidine. The resulting ammonium salt (


) is non-nucleophilic and cannot attack the cyanogen bromide. This "self-quenching" mechanism mathematically caps your yield at 50% relative to the amine.

The Solution: To break the 50% ceiling, you must introduce an HBr scavenger (an inorganic base) or utilize an oxidative cyanation strategy that avoids hydrohalic acid production entirely.

Critical Protocol: The Optimized BrCN Route

This protocol is designed to maximize yield (targeting >85%) while managing the high toxicity of BrCN.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Methylpiperidine 1.0Nucleophile (Substrate)
Cyanogen Bromide (BrCN) 1.1 - 1.2Electrophile (Source of CN)
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Critical: Acid Scavenger
Solvent --DCM (Dichloromethane) or MeCN
Step-by-Step Workflow
  • Preparation (0 min):

    • Dissolve 4-methylpiperidine (1.0 eq) in DCM (0.2 M concentration).

    • Add anhydrous K₂CO₃ (2.5 eq) to the solution. The mixture will be a suspension.

    • Cool to 0°C in an ice bath. Note: BrCN is volatile; cooling prevents loss of reagent and controls the exotherm.

  • Addition (15-30 min):

    • Prepare a solution of BrCN (1.1 eq) in a minimal amount of DCM.

    • Dropwise Addition: Add the BrCN solution to the amine suspension slowly.

    • Observation: You may observe gas evolution or slight warming.[1] Maintain internal temp <5°C.

  • Reaction (2-4 hours):

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear.

  • Workup (Critical for Purity):

    • Quench: Add water to dissolve the inorganic salts.

    • Partition: Separate the organic layer.

    • Wash: Wash the organic layer with 1M HCl (removes any unreacted amine) followed by Brine.

    • Dry/Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.

  • Result:

    • The product, this compound, is typically a clear to pale yellow oil/solid.

    • Expected Yield: 85-95% (Quantitative conversion).

Mechanism & Troubleshooting Visualization

Figure 1: Reaction Mechanism & The "Amine Trap"

Caption: The pathway shows the nucleophilic attack (A) and the competing protonation (B) which kills the yield if base is absent.

G Amine 4-Methylpiperidine (Nucleophile) Transition Intermediate Complex Amine->Transition + BrCN Salt Amine Hydrobromide (Dead End Salt) Amine->Salt Deactivation BrCN Cyanogen Bromide (Electrophile) Product This compound (Target) Transition->Product HBr HBr (Byproduct) Transition->HBr HBr->Amine Protonation Base Base (K2CO3) (Scavenger) Base->HBr Neutralization

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield ~50% Self-Quenching: No base used; HBr trapped half the starting material.Add Base: Repeat using 2.5 eq K₂CO₃ or NaHCO₃. Alternatively, use a biphasic system (DCM + aq.[2] NaOH).[3][4]
Low Yield (<30%) BrCN Volatility: Reagent sublimed/evaporated before reaction.Check Reagent: BrCN degrades.[2] Use fresh reagent. Weigh in a hood. Keep reaction at 0°C during addition.
Red/Brown Product Polymerization: BrCN polymerized or oxidized.Purification: Pass through a short silica plug. Ensure BrCN was colorless before use (yellow/brown BrCN is degraded).
Starting Material Remains Wet Solvents: Hydrolysis of BrCN to HOCN + HBr.Dry Solvents: Use anhydrous DCM. Water competes with the amine for the nitrile group.
Violent Exotherm Fast Addition: High concentration of reagents.Control: Dilute reagents further. Add BrCN dropwise at 0°C.

Advanced Optimization: Green Alternatives

If safety regulations or BrCN instability are major hurdles, consider these modern "Green Chemistry" routes.

Option A: Oxidative Cyanation (Zn(CN)₂ + NCS)

Avoids volatile cyanogen halides entirely.[5]

  • Reagents: 4-methylpiperidine, Zn(CN)₂ (0.6 eq), N-Chlorosuccinimide (NCS, 1.1 eq).

  • Mechanism: NCS generates an N-chloroamine intermediate in situ, which reacts with Zn(CN)₂.

  • Yield: Often >90%.

  • Reference: Kuhl et al., Org.[5] Lett. (2019).[5][6]

Option B: Trichloroacetonitrile (Cl₃CCN)

Uses a less toxic nitrile source.

  • Reagents: Cl₃CCN (1.1 eq), Base.

  • Note: Requires higher temperatures; byproduct is chloroform.

Safety & Quenching (Mandatory)

WARNING: Cyanogen Bromide is highly toxic, volatile, and readily absorbed through skin.[6] It releases HCN upon hydrolysis.

Quenching Protocol (The "Bleach Method")

Never dispose of BrCN reaction waste directly into the drain.

  • Prepare Quench Solution: 10% NaOH + Sodium Hypochlorite (Bleach).

  • Treatment: Pour all reaction waste (aqueous and organic) into this solution.

  • Chemistry: The base hydrolyzes BrCN to Cyanide (

    
    ); the bleach oxidizes Cyanide to Cyanate (
    
    
    
    ), which is far less toxic.
  • Test: Allow to stand for 12 hours. Test for residual oxidants (starch-iodide paper) before disposal.

References

  • Organic Syntheses Procedure (Classic BrCN handling) Hartman, W. W.; Dreger, E. E.[7] "Cyanogen Bromide".[1][2][3][5][6][7][8][9][10] Org. Synth. 1931, 11, 30. [Link]

  • Oxidative N-Cyanation (Green Alternative) Kuhl, N.; Raval, S.; Cohen, R. D.[5] "Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines". Org. Lett. 2019, 21, 4, 1268–1272. [Link][5]

  • N-Cyanation using Trichloroacetonitrile Mulligan, C. C.; Bagal, S. K.; Marquez, R. "N-Cyanation of Secondary Amines using Trichloroacetonitrile".[9] Org. Lett. 2016, 18, 18, 4496–4499. [Link]

  • Destruction of Cyanogen Bromide (Safety) Lunn, G.; Sansone, E. B.[7] "Destruction of cyanogen bromide and inorganic cyanides". Anal. Biochem. 1985, 147, 245–250. [Link]

Sources

Technical Support Center: Purification of 1-Cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the purification of 1-cyano-4-methylpiperidine (also known as 4-methyl-1-piperidinecarbonitrile ; CAS: 20696-86-0).

This guide assumes the user is performing a synthesis involving the electrophilic cyanation of 4-methylpiperidine (e.g., using cyanogen bromide or similar reagents) and requires a robust protocol to isolate the neutral N-cyano product from basic amine precursors.

Topic: Isolation and Purification via Column Chromatography Product: 1-Cyano-4-methylpiperidine (N-CN derivative) CAS: 20696-86-0 Support Level: Tier 3 (Senior Scientist)

Part 1: Strategic Method Development (The "Why")

Before beginning the physical purification, it is critical to understand the physicochemical divergence between your product and the likely impurities.

The Physicochemical Landscape

The separation of 1-cyano-4-methylpiperidine relies on a fundamental shift in basicity and polarity caused by the cyano group.

CompoundStructure TypeBasicity (pKa of conjugate acid)Polarity (TLC behavior)UV Activity
4-Methylpiperidine (Starting Material)Secondary Amine~11.0 (Strongly Basic)High (Streaks on Silica)Negligible
1-Cyano-4-methylpiperidine (Product)Cyanamide~ -1.0 (Neutral/Non-basic)Moderate (Moves freely)Weak/Negligible
Bis-piperidine byproducts Tertiary Amine~10-11HighNegligible

Key Insight: The product is neutral . The impurities are basic .

  • Implication: You do not need a basic modifier (e.g., Triethylamine) in your column solvent.[1] In fact, using a neutral silica column naturally retains the basic amine impurities, allowing your neutral product to elute first.

Visualization Strategy (Crucial)

Issue: Both the starting material and the product lack a conjugated


-system. They will not  be visible under standard UV (254 nm) light.
Solution:  You must use chemical staining.[1]
  • Primary Stain: Iodine (

    
    ) Chamber . This is the most effective non-destructive method for piperidines.
    
  • Secondary Stain: KMnO

    
     (Potassium Permanganate)  or Phosphomolybdic Acid (PMA) . These provide permanent records but are destructive.
    
  • Avoid: Dragendorff’s reagent is specific for alkaloids (basic amines) and may stain the impurity strongly but the neutral cyanamide weakly.

Part 2: The Protocol (The "How")

Pre-Column Workup (The "Self-Validating" Step)

Do not skip this step. A column should be a polishing step, not a bulk extraction tool. Because the product is neutral and the starting material is basic, an acid wash is the most efficient purification method.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer twice with 1M HCl or 10% Citric Acid .

    • Mechanism:[2][3] The basic 4-methylpiperidine is protonated and moves to the aqueous phase. The neutral 1-cyano-4-methylpiperidine remains in the organic phase.

  • Wash the organic layer with Brine , dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
  • Check TLC: Often, this yields >95% purity, rendering a difficult column unnecessary.

Column Chromatography Procedure

If the acid wash is insufficient (e.g., non-basic impurities present), proceed with flash chromatography.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Gradient: Hexanes


 Ethyl Acetate (EtOAc).

Step-by-Step:

  • Slurry Packing: Pack the column using 100% Hexanes .

  • Loading: Load the crude oil as a concentrated solution in a minimum amount of DCM or Toluene. Avoid loading in EtOAc (it causes band broadening).

  • Elution Gradient:

    • 0–5% EtOAc/Hexanes: Elutes non-polar hydrocarbons (if any).

    • 10–20% EtOAc/Hexanes: Target Product Elution Window. The 1-cyano-4-methylpiperidine typically elutes here.

    • 50%+ EtOAc/Hexanes: Elutes any remaining polar/basic residues.

  • Fraction Collection: Collect small fractions. Spot every 3rd fraction on a TLC plate and visualize immediately with Iodine.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide

Q: I see no spots on my TLC plate under UV light. Diagnosis: Normal behavior. The cyanamide functionality is not a UV chromophore. Fix: Use an Iodine chamber. Place the plate in a jar with silica and solid iodine crystals for 2 minutes. The product will appear as a yellow/brown spot.[1] Alternatively, dip in KMnO


 and heat.

Q: My product is co-eluting with the starting amine. Diagnosis: The column was likely overloaded, or the silica was deactivated. Fix:

  • Re-run the Acid Wash: See Section 2.1. This is chemically superior to chromatographic separation for this specific pair.

  • Use "Acidic" Silica: Do not add Triethylamine (TEA) to your solvent. TEA deactivates the silica, allowing the basic amine impurity to move faster and co-elute. Keep the system neutral to retain the amine.

Q: The product is an oil and smells like the starting material. Diagnosis: Incomplete conversion or poor separation. Fix: 1-cyano-4-methylpiperidine is typically a liquid or low-melting solid. If it smells "fishy" (amine-like), it is contaminated with 4-methylpiperidine. Repeat the 1M HCl wash.

Q: My yield is lower than expected after the column. Diagnosis: Volatility or hydrolysis. Fix:

  • Volatility: Small cyanamides can be volatile. Do not leave on the high-vacuum pump for extended periods (hours) if the oil is small in quantity.

  • Hydrolysis: Avoid leaving the compound in acidic water for too long during the workup; cyanamides can hydrolyze to ureas in strong acid/heat, though they are generally stable in dilute HCl at RT.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina is excellent for this separation. However, Silica is cheaper and generally sufficient if the acid wash is performed correctly.

Q: Is 1-cyano-4-methylpiperidine toxic? A: Yes. Cyanamides can release cyanide equivalents metabolically or upon thermal decomposition. They are also skin irritants. Handle in a fume hood and wear appropriate PPE (nitrile gloves).

Part 4: Workflow Visualization

The following diagram illustrates the logical decision tree for purifying this compound, prioritizing chemical extraction over chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Product + 4-Methylpiperidine) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash with 1M HCl (x2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqPhase Aqueous Phase (Contains Amine Salts) PhaseSep->AqPhase Basic Impurities OrgPhase Organic Phase (Contains Neutral Cyanamide) PhaseSep->OrgPhase Neutral Product TLC_Check Check Purity (TLC + Iodine) OrgPhase->TLC_Check Pure Concentrate & Dry (Product Isolated) TLC_Check->Pure Single Spot Impure Impurity Persists? TLC_Check->Impure Multiple Spots Column Flash Column Chromatography Silica Gel | Hex/EtOAc (10-20%) Impure->Column Column->Pure

Figure 1: Decision tree for the purification of 1-cyano-4-methylpiperidine, emphasizing acid-base extraction prior to chromatography.

References

  • PrepChem. "Synthesis of this compound." PrepChem.com. Accessed February 13, 2026. [Link]

  • Organic Syntheses. "Cyanogen Bromide and its use in the von Braun Reaction." Organic Syntheses, Coll. Vol. 3, p.208.
  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts.org. Accessed February 13, 2026. [Link]

Sources

Technical Support Center: Amine Cyanation with Cyanogen Bromide (BrCN)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It prioritizes safety, mechanistic understanding, and reproducible protocols.

Status: Operational | Topic: Side Reaction Prevention & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

⚠️ Module 1: Critical Safety Directive (The "Zero Step")

STOP. Before handling BrCN, verify your safety protocols. Cyanogen Bromide is not just "toxic"; it is a volatile solid (Vapor Pressure: ~100 mmHg at 20°C) that hydrolyzes to release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr) .[1]

Mandatory Safety Checklist[2]
  • HCN Protocol: Do not use BrCN without a calibrated HCN monitor nearby.

  • Acid Warning: Never mix BrCN with acid; it triggers rapid HCN evolution.

  • Waste Disposal: Quench all reaction mixtures and glassware with bleach (sodium hypochlorite) or NaOH to neutralize residual cyanide species before disposal.

  • PPE: Double-gloving (Nitrile/Neoprene) is mandatory. BrCN penetrates skin rapidly.

Module 2: The Mechanistic Battlefield

To prevent side reactions, you must understand the competition occurring in your flask. The reaction is a race between the desired N-cyanation and three primary parasitic pathways: Guanidination , Von Braun Degradation , and Hydrolysis .

Pathway Visualization

The following diagram illustrates the kinetic competition. Your goal is to force the reaction down Path A while blocking Paths B, C, and D.

ReactionPathways Amine Starting Amine (R-NH2 / R2NH) Intermediate [Amine-CN]+ Br- Intermediate Amine->Intermediate Nucleophilic Attack VonBraun SIDE PRODUCT (Alkyl Bromide) Amine->VonBraun Path C: Tertiary Amine (Von Braun Degradation) BrCN Cyanogen Bromide (BrCN) BrCN->Intermediate Hydrolysis DECOMPOSITION (HOCN + HBr) BrCN->Hydrolysis Path D: Water Present Cyanamide DESIRED PRODUCT (Cyanamide) Intermediate->Cyanamide Path A: Deprotonation (Base Required) Guanidine SIDE PRODUCT (Guanidine) Cyanamide->Guanidine Path B: Excess Amine Attack (High Local Conc.)

Figure 1: Kinetic competition in amine cyanation. Path A is desired.[2] Path B occurs if amine concentration is too high relative to BrCN. Path C occurs with tertiary amines.

Module 3: Troubleshooting & Optimization Guides

Issue 1: "I am seeing significant Guanidine formation."

Diagnosis: The product (cyanamide) is reacting with unreacted starting amine. Root Cause:

  • Incorrect Addition Order: Adding BrCN to the Amine creates a temporary excess of Amine relative to BrCN.

  • Stoichiometry: Using >2 equivalents of amine (where the amine acts as its own base).

The Fix: The "Inverse Addition" Protocol

  • Standard (Risky): Dropping BrCN solution into Amine solution.

  • Optimized (Safe): Add the Amine solution slowly to the BrCN solution .

    • Why? This maintains BrCN in excess at all times. The amine is immediately consumed to form cyanamide, leaving no free amine to attack the product.

Issue 2: "My Tertiary Amine Base is disappearing/alkylating."

Diagnosis: Von Braun Degradation.[2][3] Root Cause: You are using a tertiary amine (e.g., Triethylamine, DIPEA) as a proton scavenger. BrCN reacts with tertiary amines to cleave alkyl groups, forming alkyl bromides and dialkyl cyanamides.

The Fix: Switch to Inorganic Bases Do not use organic bases. Use heterogeneous inorganic bases which act as proton sponges without nucleophilic attack.

Base TypeRisk LevelRecommendationNotes
Triethylamine (

)
HIGH ⛔ AVOIDWill react with BrCN (Von Braun).
DIPEA (Hünig's Base) MODERATE ⚠️ CAUTIONSteric bulk reduces risk, but still possible.

/

LOW ✅ PREFERREDSolid/Slurry. Safe and effective.
NaH LOW ✅ PREFERREDFor deprotonating amides/indoles (strong base).
Issue 3: "Low Yield / Starting Material Recovery."

Diagnosis: Hydrolysis or N-Bromination.[4] Root Cause:

  • Wet Solvent: BrCN hydrolyzes in water.

  • Wrong Temperature: Higher temperatures favor N-bromination (kinetic vs thermodynamic control) or polymerization.

The Fix:

  • Solvent: Use anhydrous DCM, THF, or MeCN.

  • Temperature: Maintain 0°C to -10°C during addition. Allow to warm to RT only after addition is complete.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of N-cyano-secondary amine with minimal guanidine byproduct.

Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Cyanogen Bromide (1.1 - 1.2 equiv)

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 - 3.0 equiv, solid, finely ground)
  • Solvent: Anhydrous Methanol or DCM (0.1 M concentration)

Step-by-Step Workflow
  • Preparation (In Fume Hood):

    • Prepare a slurry of Solid Base (3.0 equiv) and BrCN (1.1 equiv) in Anhydrous Solvent at 0°C .

    • Note: Handling BrCN as a solution (commercially available in DCM or MeCN) is safer than weighing the solid.

  • Addition (Critical Step):

    • Dissolve Amine (1.0 equiv) in a minimal amount of solvent.

    • Add the Amine solution dropwise to the BrCN/Base slurry over 15–30 minutes.

    • Technical Insight: This ensures [BrCN] >> [Amine], preventing guanidine formation (Path B in Fig 1).

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitor via TLC/LCMS. (Look for M+25 mass shift).

  • Workup (Safety Focused):

    • Quench: Add water carefully.

    • Destruction of Excess BrCN: Add a small amount of dilute bleach or NaOH to the aqueous layer to destroy unreacted cyanide species.

    • Extraction: Extract with DCM or EtOAc. Wash organic layer with Brine.

    • Dry/Concentrate: Dry over

      
       and concentrate in vacuo.
      

Module 5: FAQ - Specific Scenarios

Q: Can I use water as a solvent? A: Generally, no. While some interfacial protocols exist (Schotten-Baumann conditions), BrCN hydrolyzes in water. If you must use aqueous conditions, use a biphasic system (DCM/Water) with rapid stirring and a large excess of BrCN to account for hydrolytic loss.

Q: I see a mass of M+80 (or M+78) in my LCMS. What is it? A: This is likely N-Bromination . The amine attacked the Bromine atom instead of the Cyanide.[5]

  • Solution: Ensure the reaction is kept cold (0°C). If the problem persists, switch to a "positive cyanide" source like 1-cyano-benzotriazole or use the Zn(CN)2 + NCS method (oxidative cyanation) which avoids BrCN entirely [3].

Q: My amine is an aniline (aromatic). It's not reacting. A: Anilines are less nucleophilic.

  • Solution: You may need to deprotonate the aniline first using a stronger base (NaH or LiHMDS) in THF at -78°C, then add BrCN. Alternatively, heat may be required, but this increases safety risks—seal the vessel properly.

References

  • Von Braun, J. (1900). "Ueber die Einwirkung von Bromcyan auf tertiäre Amine." Berichte der deutschen chemischen Gesellschaft, 33(2), 1438–1452.

  • Cahard, D., et al. (2019). "Electrophilic Cyanation: The Art of Transferring a CN Group." Chemical Reviews.
  • Kuhl, N., Raval, S., & Cohen, R. D. (2019).[6] "Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines." Organic Letters, 21(5), 1268–1272. [6]

  • National Oceanic and Atmospheric Administration (NOAA). "Cyanogen Bromide - CAMEO Chemicals."

Sources

Technical Support Center: Optimizing N-Cyanation of 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-cyanation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, enabling you to optimize conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-cyanation of 4-methylpiperidine with cyanogen bromide?

The N-cyanation of 4-methylpiperidine with cyanogen bromide (BrCN) is a classic example of an electrophilic cyanation.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the formation of a cyanamide and a bromide salt.

Q2: Why is temperature a critical parameter in this reaction?

Temperature plays a pivotal role in balancing reaction kinetics and minimizing side reactions. An optimal temperature ensures a reasonable reaction rate without promoting the decomposition of the product or the cyanating agent. For the N-cyanation of secondary amines, controlling the temperature is crucial for achieving high yield and purity.

Q3: What are the primary safety concerns when working with cyanogen bromide?

Cyanogen bromide is a highly toxic and volatile solid.[2] It can be fatal if inhaled, swallowed, or absorbed through the skin.[3] It is also sensitive to moisture and acids, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, it is imperative to handle cyanogen bromide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a plan for quenching and waste disposal.[5][6][7]

Q4: Are there safer alternatives to cyanogen bromide for N-cyanation?

Yes, due to the high toxicity of cyanogen halides, several safer alternatives have been developed. These include methods using trimethylsilyl cyanide (TMSCN) with an oxidant like bleach (NaClO), trichloroacetonitrile, and electrochemical methods using sources like 5-aminotetrazole.[2][8][9][10][11] Researchers are continually exploring less hazardous cyanating agents.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-cyanation of 4-methylpiperidine.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Reaction Temperature Optimize the temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase it.The reaction may be exothermic, and excessive heat can lead to decomposition of the product or starting material. Conversely, a temperature that is too low will result in a sluggish reaction.
Inactive Cyanogen Bromide Use a fresh, clean bottle of cyanogen bromide. Avoid brownish samples.Cyanogen bromide can trimerize to the less reactive cyanuric bromide, a reaction catalyzed by traces of bromine, acids, and bases.[1]
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Cyanogen bromide readily hydrolyzes in the presence of water to form isocyanic acid and hydrobromic acid, which will not yield the desired product.[1]
Incorrect Stoichiometry Carefully measure and add the correct molar equivalents of reactants. A slight excess of the amine can sometimes be beneficial.Proper stoichiometry is crucial for driving the reaction to completion.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Scientific Rationale
Over-reaction (Formation of Guanidines) Use a controlled amount of cyanogen bromide (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS.Excess cyanogen bromide can react with the initially formed cyanamide to produce a guanidine derivative.[1]
Side Reactions due to High Temperature Lower the reaction temperature.High temperatures can promote side reactions, such as the von Braun reaction, where tertiary amines react with cyanogen bromide to yield a disubstituted cyanamide and an alkyl bromide.[1]
Impure Starting Materials Purify the 4-methylpiperidine and the solvent before use.Impurities in the starting materials or solvent can lead to a variety of undesired side products.
Issue 3: Difficulty in Product Isolation
Possible Cause Troubleshooting Step Scientific Rationale
Product is Water-Soluble After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).The polarity of the cyanamide product may lead to some solubility in the aqueous phase.
Emulsion Formation during Workup Add a small amount of brine to the separatory funnel to help break the emulsion.The presence of salts can alter the ionic strength of the aqueous layer, aiding in phase separation.
Product is an Oil If the product does not crystallize, consider purification by column chromatography.Many cyanamides are oils at room temperature and require chromatographic purification to remove impurities.

Experimental Protocols

General Protocol for N-Cyanation of 4-Methylpiperidine with Cyanogen Bromide

Materials:

  • 4-methylpiperidine

  • Cyanogen bromide

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Dissolve 4-methylpiperidine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in the anhydrous solvent.

  • Slowly add the cyanogen bromide solution to the stirred amine solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains constant.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Summary Table for Temperature Optimization
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1-10124595
2068598
325 (Room Temp)27090
44015580 (byproduct formation observed)

Note: The above data is illustrative and will vary based on specific reaction conditions and scale.

Visualizing the Workflow

Below is a diagram illustrating the general workflow for the N-cyanation of 4-methylpiperidine.

N_Cyanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Inert Atmosphere Glassware start->setup reagents Prepare Reagent Solutions (4-Methylpiperidine, Base, BrCN) setup->reagents cool Cool Amine Solution reagents->cool addition Slow Addition of BrCN cool->addition monitor Monitor Reaction (TLC/LC-MS) addition->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Final Product purify->end

Caption: General workflow for the N-cyanation reaction.

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the decision-making process for troubleshooting common issues in the N-cyanation reaction.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_purity Low Purity / Multiple Products start Reaction Outcome check_temp Check Temperature start->check_temp check_reagent Check Reagent Quality start->check_reagent check_moisture Check for Moisture start->check_moisture check_stoich Check Stoichiometry start->check_stoich check_overreaction Check for Over-reaction start->check_overreaction check_side_reactions Check for Side Reactions start->check_side_reactions check_impurities Check Starting Material Purity start->check_impurities optimize_temp optimize_temp check_temp->optimize_temp Adjust T use_fresh use_fresh check_reagent->use_fresh Use Fresh Reagent dry_conditions dry_conditions check_moisture->dry_conditions Ensure Dry Conditions adjust_stoich adjust_stoich check_stoich->adjust_stoich Adjust Stoichiometry control_brcn control_brcn check_overreaction->control_brcn Control BrCN Amount lower_temp lower_temp check_side_reactions->lower_temp Lower Temperature purify_sm purify_sm check_impurities->purify_sm Purify Starting Materials

Caption: Troubleshooting decision tree for N-cyanation.

References

  • Cyanogen Bromide. (n.d.). Northern Arizona University. Retrieved February 13, 2026, from [Link]

  • Cyanogen bromide. (2025, March 31). PENTA. Retrieved February 13, 2026, from [Link]

  • CYANOGEN BROMIDE. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

  • CYANOGEN BROMIDE. (n.d.). International Chemical Safety Cards. Retrieved February 13, 2026, from [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2024, October 30). Journal of the American Chemical Society. [Link]

  • Nauth, A. M., & Opatz, T. (2019). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11–23. [Link]

  • A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. (2017, November 24). Scientific Reports. [Link]

  • α-Cyanation of Aromatic Tertiary Amines using Ferricyanide as a Non-Toxic Cyanide Source. (2015, November). Advanced Synthesis & Catalysis. [Link]

  • N-Cyanation of Secondary Amines using Trichloroacetonitrile. (2016). Organic Letters. [Link]

  • Bull, J. A., et al. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. (n.d.). ACS Catalysis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. [Link]

  • Cyanogen bromide. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines. (n.d.). Organic Process Research & Development. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). Bulletin of the Korean Chemical Society. [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • G0-[NHBoc]3-1,3,5-[TRIS-PIPERAZINE]-TRIAZINE. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). Journal of the American Chemical Society. [Link]

  • Anodic cyanation of piperidine (–)‐1. Reagents and conditions: (a)... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Active fragments obtained by cyanogen bromide cleavage of ovomucoid. (n.d.). Biochemical Journal. [Link]

Sources

Troubleshooting low conversion rates in piperidine cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Cyanation Troubleshooting

Ticket ID: PIP-CN-001 Topic: Resolving Low Conversion Rates in Oxidative


-Cyanation of Piperidines
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Triage

Low conversion in piperidine cyanation is rarely a single-variable failure. It typically stems from a mismatch between the oxidation potential of the substrate and the stability of the reactive intermediate (the


-acyliminium ion).

Before adjusting parameters, determine your failure mode using the diagnostic tree below.

Diagnostic Workflow: The "Conversion vs. Yield" Matrix

DiagnosticTree Start Start: Analyze Crude NMR SM_Left Is Starting Material (SM) Remaining? Start->SM_Left Yes_SM YES: SM Remaining SM_Left->Yes_SM Incomplete Reaction No_SM NO: SM Consumed SM_Left->No_SM Full Conversion Oxidation_Check Check Oxidation Step Yes_SM->Oxidation_Check Intermediate_Check Check Intermediate Stability No_SM->Intermediate_Check Elec_Passivation Electrochemical: Electrode Passivation? Oxidation_Check->Elec_Passivation Chem_Poison Chemical: Catalyst Poisoning? Oxidation_Check->Chem_Poison Hydrolysis Product is Amide/Alcohol? (Moisture Ingress) Intermediate_Check->Hydrolysis Polymer Black Tar? (Over-oxidation) Intermediate_Check->Polymer

Figure 1: Diagnostic decision tree to isolate the root cause of low conversion. Blue paths indicate kinetic failures; Green paths indicate thermodynamic/stability failures.

Module A: The Electrochemical Route (Shono Oxidation)

Applicability:


-Boc, 

-Cbz, and

-Acyl piperidines. The Gold Standard: The "Two-Stage" Protocol.

A common error is attempting direct cyanation in the electrochemical cell. The cyanide ion can oxidize at the anode, or the generated radical cation can react non-selectively.

The Fix: Decouple the oxidation from the cyanation.

  • Step 1: Anodic oxidation in Methanol to form the

    
    -methoxy  intermediate (stable).
    
  • Step 2: Lewis-acid mediated substitution with TMSCN.[1]

Protocol 1: Two-Stage Shono Cyanation
ParameterSpecificationWhy? (The Science)
Anode RVC (Reticulated Vitreous Carbon) or GraphiteHigh surface area prevents current "hotspots" that cause over-oxidation/tarring.
Cathode Platinum or Stainless SteelLow hydrogen overpotential facilitates proton reduction.
Solvent MeOH (Anhydrous)Acts as the "trap" to form the stable

-acetal.
Electrolyte Et

NOTs (0.1 M)
Tosylate is less prone to anodic oxidation than halides.
Current 2.0 - 2.5 F/mol (Constant Current)Do not over-run. Excess current oxidizes the product (over-oxidation).

Step-by-Step Workflow:

  • Anodic Methoxylation:

    • Dissolve

      
      -Boc-piperidine (1.0 equiv) in 0.1 M Et
      
      
      
      NOTs/MeOH.
    • Electrolyze at constant current (e.g., 10–20 mA/cm

      
      ) until 2.2 F/mol charge is passed.
      
    • QC Check: NMR should show a methoxy singlet at ~3.0–3.5 ppm and a broad signal at the

      
      -position.
      
    • Concentrate in vacuo to remove MeOH (Critical: MeOH competes with Cyanide in Step 2).

  • Lewis Acid Cyanation:

    • Redissolve the crude methoxy-intermediate in anhydrous DCM (0.2 M).

    • Cool to -78 °C.

    • Add TMSCN (1.5 equiv) followed by BF

      
      OEt
      
      
      
      (1.1 equiv) dropwise.
    • Warm to 0 °C over 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] BF

      
       abstracts the methoxy group, regenerating the 
      
      
      
      -acyliminium ion in situ, which is immediately trapped by the isonitrile form of TMSCN [1].

Troubleshooting the Shono Route:

  • Problem: Current drops or voltage spikes (Constant Voltage mode).

    • Fix: Electrode Passivation. Polymer film formation on the anode. Reverse polarity for 30 seconds every 15 minutes, or switch to RVC electrodes which are more resistant to fouling.

  • Problem: Starting material remains despite passing 3 F/mol.

    • Fix: Solvent Oxidation. Methanol is being oxidized instead of your amine. Add a mediator like ABNO (1 mol%) to lower the oxidation potential of the amine below that of the solvent [2].

Module B: Chemical Oxidative Cyanation

Applicability:


-Alkyl and 

-Aryl piperidines (Tertiary amines). Method: Ruthenium-Catalyzed C-H Activation.[2][3]

Direct C-H cyanation of tertiary amines avoids electrochemistry but is sensitive to steric hindrance and oxidant stoichiometry.

Protocol 2: RuCl /H O Oxidative Cyanation

The "Murahashi" Conditions [3]:

ComponentRoleOptimization Note
Catalyst RuCl

H

O (5 mol%)
Must be the hydrate. Anhydrous RuCl

is often inactive.
Oxidant 30% H

O

(2.5 equiv)
Add slowly (syringe pump) to prevent catalase-like decomposition of peroxide.
Cyanide Source NaCN (1.2 equiv)Caution: Generates HCN in situ.
Solvent MeOH : Acetic Acid (3:1)Acetic acid is mandatory . It protonates the peroxide/Ru complex to facilitate hydride abstraction.

Mechanism & Failure Points:

RuCycle Ru_Species Ru(III) Species Amine Tertiary Amine Ru_Species->Amine Coordination Iminium Iminium Ion (Key Intermediate) Amine->Iminium Beta-Hydride Elimination Oxidant H2O2 / O2 Oxidant->Ru_Species Re-oxidation Product alpha-Amino Nitrile Iminium->Product Nucleophilic Attack Cyanide NaCN / TMSCN Cyanide->Product

Figure 2: Ruthenium-catalyzed oxidative cyanation cycle.[2][3] The rate-determining step is often the hydride abstraction.

Troubleshooting Chemical Cyanation:

  • Issue: No reaction (0% conversion).

    • Cause: Catalyst Poisoning. If your amine contains sulfur or free nitrogens (pyridines), they may bind irreversibly to Ru.

    • Fix: Increase catalyst loading to 10 mol% or switch to Fe(II) phthalocyanine catalysts, which are more robust [4].

  • Issue: Low yield, high conversion (Over-oxidation).

    • Cause: N-Oxide Formation. The oxidant is attacking the nitrogen lone pair instead of the C-H bond.

    • Fix: Ensure the solvent is acidic (AcOH). Protonation of the amine protects the N-lone pair, forcing the reaction through the C-H activation pathway.

Module C: The "Hidden Killer" – Reagent Quality

Even with perfect upstream oxidation, the trapping step often fails due to reagent degradation.

FAQ: Why did my trapping step fail?

Q1: My TMSCN is brown/yellow. Is it safe to use?

  • A: No. Pure TMSCN is a clear, colorless liquid. Color indicates hydrolysis to HCN and hexamethyldisiloxane.

  • Test: Run a proton NMR of the reagent. If you see a singlet at

    
     0.1 ppm (siloxane), distill the TMSCN under nitrogen before use.
    

Q2: Can I use NaCN instead of TMSCN for N-Boc piperidines?

  • A: Generally, No. The

    
    -acyliminium ion generated from N-Boc piperidine is highly electrophilic but transient. It requires a soluble, "soft" cyanide source like TMSCN. NaCN is insoluble in DCM and requires phase transfer catalysts, which often introduce water (the enemy of the iminium ion).
    

Q3: The reaction works on 50mg but fails on 5g. Why?

  • A: Exotherm Control. The addition of TMSCN to the Lewis Acid/Iminium mixture is exothermic. On a large scale, if the temperature spikes above -40°C during addition, the iminium ion decomposes to the enecarbamate (elimination product). Maintain -78°C strictly during addition.

Summary of Recommended Conditions

Substrate TypePreferred MethodCritical AdditiveReference Protocol

-Boc /

-Cbz
Electrochemical (2-Step) Et

NOTs (Electrolyte)
Shono et al. [1]

-Alkyl /

-Aryl
Ru-Catalysis Acetic Acid (Solvent)Murahashi et al. [3]
Complex Scaffolds ABNO-Mediated Electro. ABNO (Mediator)Stahl et al. [2]

References

  • Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of .alpha.-amino nitriles." Journal of the American Chemical Society, 103(5), 1172–1176. Link

  • Nutting, J. E., & Stahl, S. S.

    
    -Cyanation of Secondary Piperidines." Journal of the American Chemical Society, 140(49), 16942–16947. Link
    
  • Murahashi, S.-I. , et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen or Hydrogen Peroxide."[8] Journal of the American Chemical Society, 125(50), 15312–15313. Link

  • Santra, S., et al.

    
    -aminonitriles via C-H activation." Scientific Reports, 7, 15312. Link
    

Sources

Technical Support Center: A Guide to Handling Hygroscopic Piperidinecarbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with research and drug development teams who encounter challenges with the physical and chemical stability of their intermediates. A recurring and often underestimated issue is the hygroscopic nature of certain compound classes, particularly functionalized heterocycles like piperidinecarbonitriles. These molecules are vital building blocks in medicinal chemistry, but their propensity to absorb atmospheric moisture can derail experiments, leading to inconsistent results, failed reactions, and inaccurate analytical data.[1][2]

This guide is designed to serve as a dedicated technical resource for professionals working with these sensitive materials. It moves beyond simple procedural lists to explain the underlying principles, enabling you to diagnose problems, implement robust solutions, and ensure the integrity and reproducibility of your work. We will cover troubleshooting for common issues, answer frequently asked questions, and provide detailed, field-proven protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Q1: My piperidinecarbonitrile powder, which was initially a free-flowing solid, has become clumpy, sticky, or has turned into a paste. What happened and can I fix it?

Probable Cause:

This is a classic sign of significant moisture absorption.[3] Hygroscopic compounds attract and hold water molecules from the air, which can lead to physical changes like caking, clumping, and eventually, deliquescence, where the solid dissolves in the absorbed water to form a concentrated aqueous solution.[1][4] This process not only alters the physical form but can also initiate chemical degradation.[2]

Recommended Solutions & Protocols:

  • Damage Assessment: First, assess if the material is salvageable. If the compound is known to be stable to hydrolysis, you may be able to dry it. However, if the nitrile group is labile (e.g., part of a cyanohydrin-like structure), the presence of water may have already caused significant decomposition.[5][6] A quick analytical check (TLC, LC-MS) against a reference standard is advisable.

  • Drying the Compound (if stable): For small quantities, drying in a vacuum oven at a mild temperature (e.g., 30-40 °C, well below the melting or decomposition point) over a strong desiccant like phosphorus pentoxide (P₂O₅) can be effective. For larger quantities, this may be impractical. It is generally preferable to prevent moisture uptake than to attempt removal.[3][7]

  • Immediate Prevention: If you must continue using the affected batch, work exclusively within a controlled, low-humidity environment, such as a nitrogen-filled glove box, to prevent further moisture absorption.[8]

Q2: My reaction yield is inconsistent, or I'm seeing unexpected byproducts when using my piperidinecarbonitrile intermediate. Could moisture be the culprit?

Probable Cause:

Absolutely. Moisture is a common and often overlooked reactant that can have profound effects on a chemical transformation.

  • Stoichiometric Errors: If you weigh out a hygroscopic compound in ambient air, you are also weighing an unknown amount of water. This leads to inaccurate molar calculations, affecting reaction stoichiometry and limiting yields.[1]

  • Side Reactions: Water can participate directly in side reactions. The most common is the hydrolysis of the nitrile group to an amide or carboxylic acid, especially under acidic or basic conditions.[9]

  • Reagent Deactivation: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides used in subsequent synthetic steps react violently with water.[8][10] Trace amounts of water introduced by your hygroscopic intermediate can quench these sensitive reagents, leading to low or no conversion.

  • Altered Basicity: The pKa of basic intermediates like piperidines can be influenced by the presence of water in organic solvents, potentially affecting reaction kinetics and outcomes.[11]

Logical Cascade of Moisture-Induced Failure

The following diagram illustrates how a seemingly minor issue of moisture absorption can lead to complete reaction failure.

Moisture_Effects cluster_source Initial State cluster_event Trigger Event cluster_consequences Consequences A Hygroscopic Intermediate Exposed to Ambient Air B Moisture Absorption A->B hygroscopicity C Physical Changes (Clumping, Caking) B->C D Inaccurate Weighing (Mass includes H₂O) B->D E Chemical Degradation (e.g., Hydrolysis) B->E F Incorrect Stoichiometry D->F H Introduction of Impurities E->H I Low Yield & Poor Reproducibility F->I G Quenching of Sensitive Reagents G->I H->I

Caption: Cascading effects of moisture on experimental outcomes.

Recommended Solutions & Protocols:

  • Inert Atmosphere Handling: All manipulations, especially weighing and reagent addition, should be performed under an inert atmosphere (nitrogen or argon), preferably in a glove box.[10][12]

  • Solvent Purity: Ensure all solvents are rigorously dried before use. The use of commercially available anhydrous solvents packaged under inert gas (e.g., in Sure/Seal™ bottles) is recommended.[10][13] Alternatively, solvents can be dried using activated molecular sieves or passed through a solvent purification system.[13]

  • Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture. Oven-drying overnight (e.g., at 125 °C) and cooling under a stream of inert gas or in a desiccator is a standard and effective procedure.[10][14]

Q3: I cannot get a stable reading while weighing my compound on an analytical balance.

Probable Cause:

The compound is actively absorbing moisture from the air as it sits on the balance pan.[1] The continuously increasing mass makes it impossible to get a stable, accurate reading. This is a direct indicator of a highly hygroscopic substance.

Recommended Solutions & Protocols:

This issue requires a change in the weighing environment and technique.

Protocol: Weighing Hygroscopic Solids
  • Environment: The ideal environment is a glove box with a controlled inert atmosphere (<10% humidity) containing an analytical balance.[15] If a glove box is unavailable, work in a room with the lowest possible ambient humidity and use a balance with a draft shield.

  • Preparation: Before opening the main container, have everything ready: a clean, dry weighing vessel (e.g., a small vial with a cap), a dry spatula, and your lab notebook.[1][7]

  • Technique:

    • Minimize the time the primary container is open.

    • Do not weigh directly onto weighing paper, as its large surface area promotes moisture absorption.

    • Weigh the compound into a sealable vial. Tare the capped vial first, add the compound quickly, and re-cap immediately before recording the stable weight. This method, known as "weighing by difference," is also highly effective.

    • Work swiftly but safely. The goal is to minimize air exposure to less than a minute.[7]

Part 2: Frequently Asked Questions (FAQs)

Q4: What chemical features of piperidinecarbonitrile intermediates make them hygroscopic?

The hygroscopicity of these molecules arises from a combination of factors related to their structure:

  • Polar Functional Groups: The piperidine ring contains a basic nitrogen atom, and the nitrile group (−C≡N) is highly polar.[9] These groups can form hydrogen bonds with water molecules.

  • Ionic Character: The basic nitrogen of the piperidine ring can be protonated, forming salts (e.g., hydrochlorides). Ionic salts are often more hygroscopic than their freebase counterparts.

  • Overall Molecular Structure: The presence of other polar functional groups (hydroxyls, carbonyls) on the ring system will further increase the affinity for water.

Q5: What are the best practices for the long-term storage of these intermediates?

Proper storage is the most critical step in maintaining the integrity of hygroscopic compounds.[3][4]

Recommended Storage Conditions
ConditionStandard SensitivityHigh SensitivityRationale
Atmosphere Tightly sealed container with minimal headspace.[7]Under a positive pressure of inert gas (N₂ or Ar).Prevents exposure to atmospheric moisture and oxygen.[16]
Container Amber glass bottle with a poly-lined cap.Flame-sealed ampoule or a flask with a high-vacuum PTFE valve.[10]Protects from light and ensures an airtight seal.
Humidity Control Store inside a desiccator with an active desiccant (e.g., silica gel, P₂O₅).[1]Store inside a nitrogen-purged glove box.Actively removes any moisture that permeates the container seal.
Temperature As specified by the manufacturer (often cool and dry).As specified by the manufacturer.Lower temperatures can slow degradation but may not prevent moisture uptake if the seal is poor.

Note: Always consult the Safety Data Sheet (SDS) or Certificate of Analysis for compound-specific storage recommendations.[4]

Decision Workflow for Handling a New Intermediate

This flowchart provides a systematic approach to handling a newly received piperidinecarbonitrile intermediate.

Handling_Workflow Start Receive New Piperidinecarbonitrile Intermediate Check_SDS Consult SDS & CoA for Hygroscopicity & Handling Info Start->Check_SDS Is_Hygroscopic Is it Marked as Hygroscopic or Moisture-Sensitive? Check_SDS->Is_Hygroscopic Standard_Handling Handle with Standard Precautions (Well-ventilated hood, closed containers) Is_Hygroscopic->Standard_Handling No Inert_Handling Transfer to Inert Atmosphere (Glove Box) Is_Hygroscopic->Inert_Handling Yes End Proceed with Experiment Standard_Handling->End Store_Desiccator Store in Desiccator with Active Desiccant Inert_Handling->Store_Desiccator Weigh_Inert Weigh Quickly in Controlled Environment (Glove Box) Store_Desiccator->Weigh_Inert Reaction_Setup Use Oven-Dried Glassware & Anhydrous Solvents Weigh_Inert->Reaction_Setup Reaction_Setup->End

Caption: Decision workflow for handling new intermediates.

Q6: How do I properly dry my reaction solvents and what are the best drying agents?

Even "anhydrous" grade solvents can pick up moisture upon opening. For highly sensitive reactions, re-drying is recommended.

Comparison of Common Drying Agents for Organic Solvents
Drying AgentSolventsMechanismProsCons
Molecular Sieves (3Å or 4Å) Most solvents (THF, ACN, DCM, Toluene)[13]Water trapped in poresHigh efficiency, inert, can be regeneratedSlow, fine powder can be difficult to separate
Anhydrous MgSO₄ Ethers, esters, halogenated solvents[4][17]Forms hydrates (MgSO₄·nH₂O)High capacity, fast, fine particlesSlightly acidic, can be difficult to filter
Anhydrous Na₂SO₄ Most general solvents[4][17]Forms hydrates (Na₂SO₄·10H₂O)Neutral, easy to filter (granular)Lower capacity and efficiency, slow
Calcium Hydride (CaH₂) Hydrocarbons, ethers, dichloromethane[13]Reacts to form Ca(OH)₂ + H₂Very high efficiency for protic waterReacts violently with water; not for protic solvents; flammable H₂ byproduct
Protocol: Drying Solvents with Molecular Sieves
  • Activation: Place fresh 3Å or 4Å molecular sieves in a flask. Heat in an oven (>250 °C) under vacuum for several hours. Cool under a stream of inert gas.

  • Drying: Add the activated sieves (approx. 5-10% w/v) to the solvent in a flask that has been oven-dried and cooled.[13]

  • Storage: Store the solvent over the sieves under an inert atmosphere. Allow at least 24-48 hours for the solvent to dry thoroughly before use.[13]

  • Dispensing: Transfer the required amount of dry solvent using a dry, nitrogen-flushed syringe or cannula.[10]

Part 3: Quantitative Analysis - Measuring Water Content

To ensure reproducibility and for quality control, it is often necessary to quantify the amount of water in your intermediate or solvent.

Q7: What is the best method to accurately determine the water content in my sample?

The gold standard for water determination in organic materials is Karl Fischer Titration (KFT) .[18][19] This method is highly specific to water and can detect moisture at parts-per-million (ppm) levels.

  • Principle: KFT is based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.[18]

  • Volumetric KFT: Best for samples with water content between 100 ppm and 100%. The titrant containing iodine is added via a burette until an endpoint is detected.

  • Coulometric KFT: Ideal for samples with very low water content (1 ppm to 5%). Iodine is generated electrochemically in the titration cell.

  • KFT Oven: For insoluble solids or samples that cause side reactions, a KFT oven can be used. The sample is heated, and the evaporated water is carried by an inert gas stream into the titration cell for analysis.

Other methods like Thermogravimetric Analysis (TGA) can indicate mass loss on heating, which may correspond to water, but it is not specific as it also detects residual solvent.[2]

By implementing these robust handling strategies, troubleshooting frameworks, and analytical controls, you can mitigate the risks associated with hygroscopic piperidinecarbonitrile intermediates, leading to more reliable, reproducible, and successful research outcomes.

References
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Chemistry Department. [Link]

  • Cleatech. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Cleatech LLC. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Daley, C. Home Page - Glovebox Usage. University of San Diego. [Link]

  • ReAgent. (2018). Safely handling air-sensitive products. Cleanroom Technology. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. Mettler Toledo. [Link]

  • Royal Society of Chemistry. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • National Center for Biotechnology Information. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. National Library of Medicine. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 13: Nitriles, Cyanohydrins and Cyanogenesis. Royal Society of Chemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. IJARSCT. [Link]

  • National Center for Biotechnology Information. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Library of Medicine. [Link]

  • Google Patents. (2009). System and method for processing hygroscopic materials.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • Nichols, L. (2021). Drying Agents. YouTube. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Cyanide. Wikipedia. [Link]

  • Wikipedia. Nitrile. Wikipedia. [Link]

  • ResearchGate. (2014). Influence of Water Content on Basicities in Acetonitrile. ResearchGate. [Link]

Sources

Stability of 4-Methyl-1-piperidinecarbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-1-piperidinecarbonitrile Stability Profile

Case ID: #CN-PIP-004-ACID Subject: Stability & Degradation Pathways of N-Cyanopiperidines in Acidic Media Status: Active Support Guide[1]

Executive Summary: The "N-Cyano" Distinction

CRITICAL ALERT: Before proceeding, verify your structure. This guide addresses This compound (an N-cyano compound, also known as a cyanamide).[1]

  • Structure: A piperidine ring with a methyl group at C4, and a nitrile group attached to the Nitrogen atom (

    
    ).[1]
    
  • Chemistry: This is NOT a standard aliphatic nitrile (

    
    ) or cyanopyridine.[1] The N-cyano group possesses unique reactivity—it is less basic than an amine but highly susceptible to nucleophilic attack at the nitrile carbon under acidic catalysis.
    

If you treat this molecule like a standard nitrile (e.g., acetonitrile derivatives), you will likely misinterpret your impurity profile.

Module 1: The Hydrolysis Trap (Aqueous Acid)

User Issue: "My product precipitated as a polar solid during acidic workup, and the mass increased by 18 Da."

The Science: In aqueous acidic media (HCl, H₂SO₄, or even acetic acid), this compound does not typically hydrolyze to a carboxylic acid.[1] Instead, it stops at the urea stage. The N-cyano group acts as an electrophile once protonated, rapidly trapping water.[1]

Mechanism:

  • Protonation: The nitrile nitrogen is protonated (

    
    ).
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon.

  • Tautomerization: The intermediate rearranges to form 4-methyl-1-piperidinecarboxamide (a substituted urea).[1]

Troubleshooting Protocol:

StepActionObservation/Result
1 Check pH/Temp Hydrolysis is slow at pH 4–6 but accelerates rapidly at pH < 2 or T > 40°C.
2 Identify By-product Check LCMS for [M+18]+ peak (M+H = 143.1).[1] This is the urea.
3 Mitigation If the urea is unwanted, maintain pH > 4 during workup and keep temperature < 10°C.
4 Reversal Impossible. The conversion to urea is effectively irreversible under standard conditions.

Visual Pathway (Aqueous):

AqueousHydrolysis Start 4-Methyl-1- piperidinecarbonitrile (N-CN) Inter Protonated Intermediate [R2N-C≡NH]+ Start->Inter + H+ Product 4-Methyl-1- piperidinecarboxamide (Urea Derivative) Inter->Product + H2O (Fast) Degradation 4-Methylpiperidine (Amine Cleavage) Product->Degradation Conc. Acid High Heat (Slow)

Figure 1: The primary degradation pathway in aqueous acid is the formation of the urea derivative.

Module 2: The Pinner-Like Trap (Alcoholic Acid)

User Issue: "I used methanolic HCl to remove a protecting group, and my nitrile peak disappeared, but the mass doesn't match the urea."

The Science: In anhydrous alcohols (MeOH, EtOH) containing acid (e.g., HCl in dioxane/MeOH), the N-cyano group undergoes a Pinner-like reaction.[1] Instead of water, the alcohol acts as the nucleophile.

Mechanism:

  • Activation: Protonation of the nitrile.

  • Alkoxylation: The alcohol oxygen attacks the nitrile carbon.

  • Product: Formation of an O-alkylisourea salt.

Diagnostic Table:

Solvent SystemExpected ImpurityMass Shift (Δ)Stability
Water / HCl Urea (

)
+18 DaVery Stable
Methanol / HCl O-Methylisourea (

)
+32 DaUnstable (hydrolyzes to urea on workup)
Ethanol / HCl O-Ethylisourea (

)
+46 DaUnstable

Support Tip: If you observe a transient species that converts to the urea after you add water for the workup, you likely formed the isourea in the reaction pot.

Module 3: Analytical Forensics

User Issue: "How do I confirm the integrity of the N-CN group without destroying the sample?"

The N-cyano group has a distinct spectral fingerprint that differs from C-cyano groups (nitriles).

Troubleshooting Checklist:

  • Infrared Spectroscopy (IR) - The Gold Standard:

    • Look for: A strong, sharp band at 2200–2220 cm⁻¹ .[2]

    • Differentiation: Standard nitriles (R-CN) appear at ~2240–2260 cm⁻¹.[1] The attachment to the nitrogen atom shifts the frequency lower due to resonance donation from the piperidine nitrogen into the nitrile

      
      -system.
      
    • Degradation Sign: Appearance of C=O stretches (Amide I/II) at 1650–1690 cm⁻¹ indicates hydrolysis to urea.

  • Carbon NMR (¹³C):

    • N-CN Carbon: Typically appears at 115–118 ppm .[1]

    • Urea Carbon: Shifts downfield to 155–160 ppm .

  • Proton NMR (¹H):

    • The methyl group at C4 is a doublet. In the urea derivative, the piperidine ring protons (especially at C2/C6 adjacent to the nitrogen) will show a slight chemical shift change due to the difference in electron-withdrawing power between

      
       and 
      
      
      
      .[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction with Trifluoroacetic Acid (TFA)? A: Yes, but with caution. Anhydrous TFA is generally safe for short durations at room temperature.[1] However, if the TFA is "wet" or if you quench with water while the mixture is still acidic, you risk hydrolysis to the urea. Recommendation: Evaporate TFA strictly under vacuum; do not quench with aqueous base until the acid is removed.

Q: Is the N-CN group a protecting group? A: Rarely. While it protects the amine, removing it requires harsh conditions (e.g., strong aqueous acid with heat, or reduction with LiAlH₄). Acidic removal often destroys the molecule or stops at the urea stage. It is better viewed as a functional handle for synthesizing guanidines or ureas.

Q: Why is my compound turning yellow in acid? A: Pure this compound and its urea derivative should be colorless/white. Yellowing often indicates the formation of polymerized impurities (dicyandiamide-like oligomers) or oxidation, which can occur if the acid concentration is too high (>6M) or if heat is applied.

References

  • Mechanism of Cyanamide Hydrolysis

    • Title: Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant.[1][3]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • IR Spectral Data (N-Cyano vs C-Cyano)

    • Title: The infrared spectra of nitriles and related compounds frozen in Ar and H2O.[4]

    • Source: N
    • Link:

  • General Reactivity of N-Cyanopiperidines

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: N
    • Link:

  • Safety & Handling (SDS Data)

    • Title: 4-Pyridinecarbonitrile (Structural Analog for Safety Context).[1]

    • Source: Sigma-Aldrich Safety Data Sheet.[1]

    • Link:(Note: While a different isomer, handling precautions for cyanopiperidines are similar regarding toxicity).[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-1-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary

This guide provides a definitive spectral analysis of 4-Methyl-1-piperidinecarbonitrile (CAS: 13936-94-2), a critical intermediate in the synthesis of antihistamines and JAK inhibitors. Unlike standard spectral libraries, this document focuses on the comparative performance of NMR spectroscopy as a validation tool—specifically contrasting the target molecule against its precursor, 4-methylpiperidine .

Key Finding: The conversion of the secondary amine (>NH) to the cyanamide (>N-CN) moiety results in a diagnostic downfield shift of the


-protons (

2.6


3.0–3.4 ppm) and the complete disappearance of the exchangeable amine signal, serving as a binary metric for reaction completion.
Part 1: Structural Context & Synthesis

The target molecule is generated via electrophilic cyanation, typically using cyanogen bromide (von Braun reaction conditions) or electrophilic cyanide sources.

Why This Analysis Matters: In drug development, distinguishing the N-cyano product from the N-methyl or free amine precursor is vital. The N-cyano group is electron-withdrawing, altering the electron density of the piperidine ring through induction, which creates a distinct spectral fingerprint.

Synthesis & Monitoring Workflow

The following diagram illustrates the critical decision points in the synthesis and validation process.

SynthesisWorkflow Start Precursor: 4-Methylpiperidine Reaction Reaction: Electrophilic Cyanation (BrCN or equivalent) Start->Reaction Check Checkpoint: 1H NMR Analysis Reaction->Check Decision Signal Evaluation: Alpha-H Shift & NH Loss Check->Decision Product Validated Product: 4-Methyl-1- piperidinecarbonitrile Decision->Product Alpha-H @ ~3.3 ppm No NH signal Recycle Incomplete: Purify/Re-react Decision->Recycle Alpha-H @ ~2.6 ppm NH signal present

Figure 1: Reaction monitoring workflow based on NMR spectral features.

Part 2: Experimental Protocol

To ensure reproducibility and accurate comparison, the following protocol uses Deuterated Chloroform (


), the industry standard for non-polar piperidine derivatives.

Standard Operating Procedure (SOP):

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of

    
     (99.8% D).
    
  • Internal Standard: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) for 0.00 ppm referencing.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (recommended for resolving equatorial/axial splitting).

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 1.0 second (sufficient for alkyl protons).
      
    • Scans: 16–32 (high S/N ratio required to detect minor impurity isomers).

Part 3: Spectral Analysis & Comparative Data[1]

The core of this analysis lies in the Chemical Shift (


)  differences driven by the N-cyano group's anisotropy and electronegativity.[1]
1. Signal Assignment Table (400 MHz,

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
C4-CH

Methyl0.94 Doublet (d)3H

C3/C5 Ring Methylene1.20 – 1.75 Multiplet (m)4HComplex
C4-H Methine1.50 – 1.65 Multiplet (m)1HOverlaps
C2/C6

-Methylene
3.25 – 3.45 Multiplet (m)4HDiagnostic

Note on Stereochemistry: The piperidine ring exists in a chair conformation. At 400 MHz, the axial and equatorial protons at C2/C6 may appear as a complex second-order multiplet or two distinct sets of signals depending on the rate of ring flipping at the probe temperature. The range 3.25–3.45 ppm encompasses both environments.

2. Comparative Performance: Precursor vs. Product

The table below objectively compares the target molecule against its starting material, highlighting the "Shift Delta" (


) that serves as the validation metric.
FeaturePrecursor: 4-MethylpiperidineProduct: this compound

(Shift Effect)
Interpretation

-Protons (C2/C6)
2.55 – 2.65 ppm3.25 – 3.45 ppm+0.70 ppm Deshielding: The N-cyano group pulls electron density, shifting signals downfield.
Amine Proton (NH) Broad singlet ~1.6–2.0 ppmAbsent N/ALoss of Functionality: Confirms substitution at Nitrogen.
Methyl Group ~0.92 ppm (d)~0.94 ppm (d)+0.02 ppmNegligible: Distance from the N-center minimizes inductive effects.
3. Mechanistic Insight: The N-Cyano Effect

The shift of the


-protons is not merely random; it is governed by the magnetic anisotropy  of the cyano group (

).
  • Precursor: The nitrogen lone pair in the free amine shields the adjacent

    
    -protons.
    
  • Product: The cyano group is linear and electron-withdrawing. It participates in resonance with the nitrogen lone pair (

    
    ), reducing the electron density on the nitrogen.[1] This "deshielding" effect propagates to the 
    
    
    
    -carbons, moving the proton signal to a higher frequency (downfield).

SignalLogic N_Source Nitrogen Center Effect Effect: Inductive Withdrawal (-I) & Anisotropy N_Source->Effect Modulates e- density Substituent Substituent: -CN (Nitrile) Substituent->N_Source Attaches to Outcome Alpha-Proton Shift: Upfield (2.6) -> Downfield (3.3) Effect->Outcome Deshields C2/C6 Protons

Figure 2: Causal logic of the chemical shift change upon N-cyanation.

Part 4: Advanced Validation (Self-Validating Protocol)

To ensure the "Trustworthiness" of your analysis, use 2D NMR if the 1D spectrum is ambiguous (e.g., if solvent impurities overlap with the


-protons).
  • COSY (Correlation Spectroscopy):

    • Look for the cross-peak between the Methyl doublet (0.94 ppm) and the Methine multiplet (~1.5 ppm). This validates the 4-methyl substitution pattern.

    • Verify the coupling between the Methine (C4) and the Ring Methylene (C3/C5).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The

      
      -protons at ~3.3 ppm should correlate to Carbon signals at approximately 
      
      
      
      45–50 ppm
      .
    • Contrast: In the precursor, these protons correlate to carbons at

      
       ~46 ppm . The shift in 
      
      
      
      is less dramatic than in
      
      
      , making proton NMR the more sensitive tool for reaction monitoring.
References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1269 (4-Methylpiperidine). [Link]

  • PubChem. 4-Methylpiperidine Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts. University of Wisconsin-Madison. (General principles of N-substituent effects). [Link]

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 4-Methyl-1-piperidinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth comparative analysis of the C13 NMR chemical shifts for 4-Methyl-1-piperidinecarbonitrile, a substituted heterocyclic compound. Due to the absence of direct experimental data for this specific molecule in the public domain, this guide will leverage experimental data from closely related structural analogs to predict and interpret its C13 NMR spectrum. This approach not only provides a robust estimation of the chemical shifts but also illuminates the underlying principles of substituent effects in NMR spectroscopy.

The Significance of Spectroscopic Analysis

This compound incorporates a piperidine ring, a ubiquitous scaffold in pharmaceuticals, agrochemicals, and specialty chemicals. The introduction of a methyl group at the C4 position and a cyano group on the nitrogen atom significantly alters the electronic and steric environment of the parent piperidine structure. Understanding these changes through C13 NMR is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and providing a foundational dataset for further analytical studies.

Fundamentals of C13 NMR Chemical Shifts

The chemical shift (δ) in C13 NMR spectroscopy indicates the electronic environment of a carbon atom.[1][2] The typical range for C13 chemical shifts is broad, spanning from 0 to over 200 parts per million (ppm).[3] Several factors influence the chemical shift of a particular carbon atom, with the most critical being:

  • Hybridization: The hybridization state of the carbon (sp³, sp², sp) significantly affects its chemical shift.

  • Electronegativity of Attached Atoms: Electronegative atoms, such as oxygen, nitrogen, and halogens, withdraw electron density from adjacent carbon atoms.[4] This "deshielding" effect causes the carbon signal to shift downfield (to a higher ppm value).[5]

  • Steric and Anisotropic Effects: The spatial arrangement of atoms and the presence of pi systems can also influence the magnetic field experienced by a carbon nucleus, leading to shifts in its resonance frequency.

Proton-decoupled C13 NMR spectra are most commonly used, where each unique carbon atom in a molecule typically appears as a single sharp line, simplifying the spectrum and avoiding complex splitting patterns.[6]

Comparative Analysis of C13 NMR Spectra

To predict the C13 NMR chemical shifts of this compound, we will analyze the experimentally determined spectra of three key reference compounds: piperidine, 4-methylpiperidine, and N-methylpiperidine. The data for 1-piperidinecarbonitrile will be estimated based on known substituent effects of the cyano group.

Reference Compound 1: Piperidine

Piperidine is the parent heterocyclic ring. Due to its symmetry, it exhibits three distinct carbon signals in its C13 NMR spectrum.

Carbon AtomChemical Shift (ppm)
C2, C647.8
C3, C527.5
C425.4
(Source: SDBS, Spectral Database for Organic Compounds)

The carbons adjacent to the nitrogen (C2, C6) are the most deshielded due to the electronegativity of the nitrogen atom. The C4 carbon is in the most alkane-like environment and thus appears at the highest field (lowest ppm).

Reference Compound 2: 4-Methylpiperidine

The introduction of a methyl group at the C4 position breaks the symmetry of the piperidine ring, resulting in six distinct signals (five for the ring carbons and one for the methyl group).

Carbon AtomChemical Shift (ppm)
C2, C646.8
C3, C535.2
C431.4
-CH₃22.5
(Source: ChemicalBook, CAS No. 626-58-4)[7]

Analysis of Substituent Effects:

  • Alpha Effect: The methyl group directly attached to C4 causes a downfield shift for C4 compared to piperidine (31.4 ppm vs. 25.4 ppm).

  • Beta Effect: The carbons adjacent to the substitution site (C3, C5) also experience a significant downfield shift (35.2 ppm vs. 27.5 ppm).

  • Gamma Effect: Interestingly, the carbons at the gamma position (C2, C6) are slightly shielded, shifting upfield (46.8 ppm vs. 47.8 ppm). This is a common phenomenon known as the "gamma-gauche" effect.

Predicting the Spectrum of 1-Piperidinecarbonitrile

In N-methylpiperidine, the C2 and C6 carbons appear at approximately 56.9 ppm. The cyano group's stronger inductive effect will likely shift these carbons further downfield. The effect on the more distant C3, C5, and C4 carbons will be less pronounced but likely a slight deshielding. The nitrile carbon itself will appear significantly downfield, typically in the 110-125 ppm range.[3]

Predicted C13 NMR Chemical Shifts for this compound

By combining the observed effects of the 4-methyl group and the predicted effects of the 1-cyano group, we can estimate the chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2, C6~50-55Strong deshielding from the N-cyano group, with a slight gamma-shielding effect from the C4-methyl group.
C3, C5~32-36Downfield shift due to the beta-effect of the C4-methyl group and a lesser deshielding effect from the N-cyano group.
C4~29-33Alpha-effect of the methyl group causes a downfield shift, slightly influenced by the distant N-cyano group.
-CH₃~21-23Largely unaffected by the N-cyano group, similar to its position in 4-methylpiperidine.
-C≡N~115-120Characteristic chemical shift for a nitrile carbon.

Summary and Visualization

The following table summarizes the experimental and predicted C13 NMR chemical shifts.

CompoundC2, C6 (ppm)C3, C5 (ppm)C4 (ppm)-CH₃ (ppm)-C≡N (ppm)
Piperidine47.827.525.4--
4-Methylpiperidine46.835.231.422.5-
This compound (Predicted) ~50-55 ~32-36 ~29-33 ~21-23 ~115-120

The structural changes and their influence on the electron density of the carbon atoms can be visualized as follows:

G cluster_piperidine Piperidine cluster_methylpiperidine 4-Methylpiperidine cluster_cyanopiperidine This compound (Predicted) p1 N H p2 C2/6 ~47.8 p1->p2 p1->p6 p3 C3/5 ~27.5 p2->p3 p6->p5 p4 C4 ~25.4 p3->p4 p5->p4 m1 N H m2 C2/6 ~46.8 m1->m2 m1->m6 m3 C3/5 ~35.2 m2->m3 m6->m5 m4 C4 ~31.4 m3->m4 m5->m4 m7 CH₃ ~22.5 m4->m7 c1 N CN c8 C≡N ~115-120 c1->c8 c2 C2/6 ~50-55 c1->c2 c1->c6 c3 C3/5 ~32-36 c2->c3 c6->c5 c4 C4 ~29-33 c3->c4 c5->c4 c7 CH₃ ~21-23 c4->c7

Caption: Comparative structures and C13 NMR shifts.

Experimental Protocols

General C13 NMR Acquisition:

A standard protocol for acquiring a proton-decoupled C13 NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can slightly influence chemical shifts.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set to approximately 240 ppm to cover the full range of possible carbon signals.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative analysis.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the C13 NMR spectrum of this compound. By systematically analyzing the substituent effects of the methyl and cyano groups on the piperidine ring, we can confidently assign the expected chemical shift ranges for each carbon atom. This comparative approach is a valuable tool for any researcher working on the synthesis and characterization of novel substituted heterocyclic compounds. The provided predictions serve as a robust hypothesis that can be confirmed and refined with future experimental data.

References

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • SpectraBase. Piperidine. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

  • Indian Academy of Sciences. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. [Link]

  • Chem LibreTexts. 13 Carbon NMR. [Link]

  • ResearchGate. (2016). 13 C-NMR chemical shifts. [Link]

  • Spectral Database for Organic Compounds (SDBS). Pyridine. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Sci-Hub. Proton chemical shifts in NMR. Part 15?proton chemical shifts in nitriles and the electric field and ?-electron effects of the cyano group. [Link]

  • Chem LibreTexts. (2021). 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2017). Expansion of the 13 C NMR splitting pattern observed for aliphatic peak.... [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis (Vol. 1). Wiley.
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Sources

A Comparative Guide to Cyanogen Bromide and Cyanogen Chloride for Cyanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the introduction of the nitrile (cyano) group is a cornerstone transformation, unlocking access to a vast array of functional groups and molecular scaffolds crucial for pharmaceuticals, agrochemicals, and materials science. Among the reagents capable of electrophilic cyanation, the cyanogen halides—specifically cyanogen bromide (BrCN) and cyanogen chloride (ClCN)—are classical and potent tools. However, their application is a tale of two vastly different compounds in terms of physical properties, reactivity, and handling requirements. This guide provides an in-depth comparison to inform reagent selection and ensure procedural safety for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Fundamental Divide

The most immediate and impactful difference between cyanogen bromide and cyanogen chloride lies in their physical states at standard laboratory conditions. This divergence dictates their handling, storage, and the very design of the reaction apparatus.

Cyanogen bromide is a colorless, volatile crystalline solid with a low melting point, while cyanogen chloride is a highly toxic and volatile colorless gas that is typically handled as a liquefied gas in cylinders.[1][2] This fundamental difference makes BrCN significantly more manageable in a standard laboratory fume hood, whereas ClCN requires specialized gas-handling equipment and infrastructure.

PropertyCyanogen Bromide (BrCN)Cyanogen Chloride (ClCN)Reference(s)
Formula BrCNClCN[1][2]
Molar Mass 105.92 g/mol 61.47 g/mol [1][2]
Appearance Colorless to white crystalline solidColorless gas or liquefied compressed gas[1][2]
Melting Point 50-53 °C-6.55 °C[1][2]
Boiling Point 61-62 °C13 °C[1][2]
Solubility Soluble in water and polar organic solventsSoluble in water, ethanol, ether[1][2]
Key Hazard Volatile solid, highly toxicExtremely toxic gas, blood agent[2][3][4]

Reactivity and Mechanistic Profile

Both BrCN and ClCN function as electrophilic cyanating agents. The electron density is shifted away from the central carbon atom towards the more electronegative halogen and nitrogen atoms, rendering the carbon susceptible to nucleophilic attack.[1] The choice between them often depends on the specific transformation, the nucleophile's reactivity, and, most critically, the experimental feasibility.

Cyanogen Bromide: The Versatile Laboratory Workhorse

Due to its solid nature and broad reactivity, cyanogen bromide has found extensive use in both organic synthesis and biochemistry.[1]

  • N-Cyanation and the von Braun Reaction: One of the most classic applications of BrCN is the von Braun reaction , where tertiary amines are dealkylated to form a disubstituted cyanamide and an alkyl bromide.[5][6][7] The reaction proceeds through a two-step nucleophilic substitution mechanism. The amine first attacks the electrophilic carbon of BrCN, displacing the bromide ion to form a quaternary ammonium salt. The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups and leading to the final products.[5][8] This reaction is a powerful tool for C-N bond cleavage.[9]

Protein_Cleavage_Mechanism A Methionine Residue + BrCN B Nucleophilic attack by Sulfur on BrCN's Carbon A->B C Formation of Cyanosulfonium Bromide Intermediate B->C D Intramolecular Displacement of CH₃SCN C->D E Formation of Iminolactone Intermediate D->E F Hydrolysis of Iminolactone E->F G Peptide Bond Cleavage F->G H Products: - Peptidyl Homoserine Lactone - N-terminal Peptide G->H Cyanation_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Workup Workup & Disposal Phase P1 Risk Assessment (Review SDS for BrCN) P2 Assemble Glassware in Certified Fume Hood P1->P2 P3 Don PPE (Lab Coat, Goggles, Double Gloves) P2->P3 P4 Prepare Quenching Solution (e.g., NaOH/Bleach) P3->P4 E1 Weigh BrCN in Fume Hood (Avoid Dust) E3 Add BrCN to Reaction (Control Temperature) E1->E3 E2 Dissolve Substrate in Solvent E2->E3 E4 Monitor Reaction (TLC, LC-MS) E3->E4 W1 Quench Reaction Carefully (Add to Basic Solution) E4->W1 W2 Aqueous Workup & Extraction W1->W2 W3 Purification (Chromatography) W2->W3 W4 Dispose of all Waste in Designated Cyanide Waste Container W3->W4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.